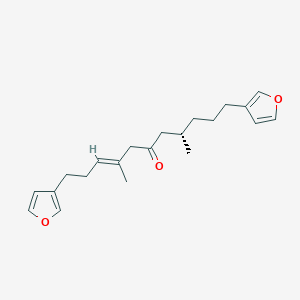
Dihydrofurospongin-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrofurospongin-2 is a member of furans. It has a role as a metabolite.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Dihydrofurospongin-2 has shown significant potential in antimicrobial applications. A study on the Mediterranean sponge Cacospongia scalaris, from which this compound is derived, highlights its antimicrobial properties. The unpalatability of the sponge to fish, attributed to this compound, suggests its defensive role against microbial and possibly fungal infections in marine environments (Tsoukatou, Siapi, Vagias, & Roussis, 2003).
Potential in Cancer Research
Although there is no direct study on this compound in cancer research, its structural similarity to other compounds involved in tumor metabolism and cancer therapy could suggest potential applications. For instance, studies on IDH1 mutations in cancer cells and their production of 2-hydroxyglutarate hint at a possible research pathway where this compound could be investigated for its effects on similar metabolic pathways in cancer cells (Dang et al., 2009).
Biochemical Research
The unique biochemical properties of this compound, such as its role in the chemical defense mechanisms of marine sponges, can be a valuable subject in biochemical research. Understanding how this compound contributes to the sponge’s defense against predators and pathogens can provide insights into novel biochemical pathways and mechanisms (Tsoukatou, Siapi, Vagias, & Roussis, 2003).
Properties
Molecular Formula |
C21H28O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-3-en-6-one |
InChI |
InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h5,9-12,15-16,18H,3-4,6-8,13-14H2,1-2H3/b17-5+/t18-/m0/s1 |
InChI Key |
DARLMVMUSMRSIS-HQCRTTESSA-N |
Isomeric SMILES |
C[C@@H](CCCC1=COC=C1)CC(=O)C/C(=C/CCC2=COC=C2)/C |
SMILES |
CC(CCCC1=COC=C1)CC(=O)CC(=CCCC2=COC=C2)C |
Canonical SMILES |
CC(CCCC1=COC=C1)CC(=O)CC(=CCCC2=COC=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



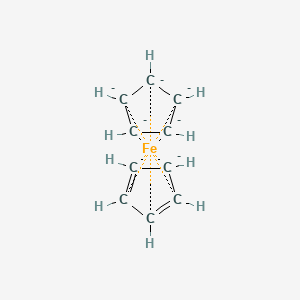
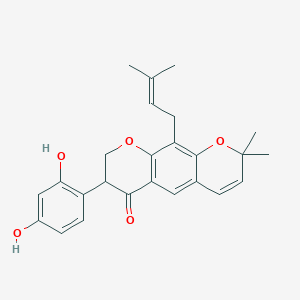
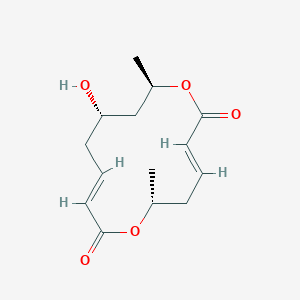
![methyl 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoate](/img/structure/B1249394.png)
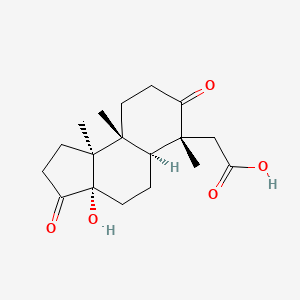
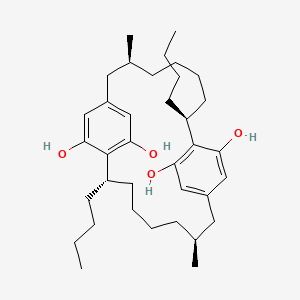
![(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1249399.png)
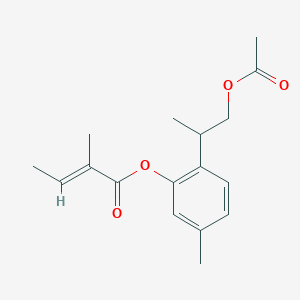
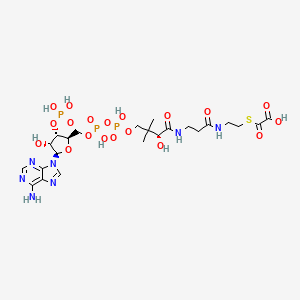
![methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B1249407.png)
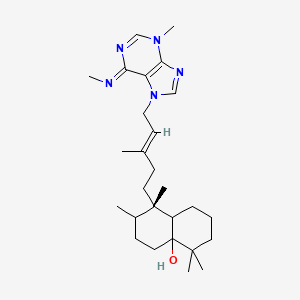
![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)
![ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B1249412.png)
